2-Benzyloxy Atorvastatin Acetonide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

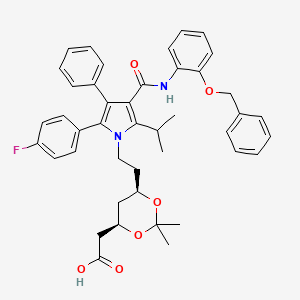

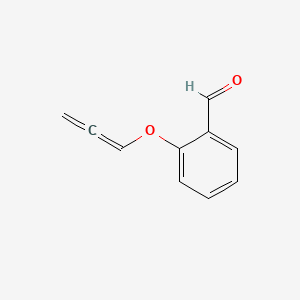

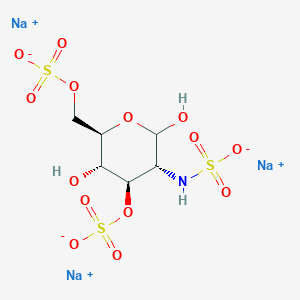

2-Benzyloxy Atorvastatin Acetonide is a chemical compound with the molecular formula C47H48D5FN2O6 . It is a stable isotope labelled compound .

Synthesis Analysis

The synthesis of Atorvastatin, which 2-Benzyloxy Atorvastatin Acetonide is derived from, involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . The key step in the synthesis of Atorvastatin is the enantioselective intramolecular oxa-Michael reaction .Molecular Structure Analysis

The molecular structure of 2-Benzyloxy Atorvastatin Acetonide is complex, with a molecular weight of 765.96 . Theoretical studies have been conducted on Atorvastatin, one of the most selling drugs in the world for cardiovascular disease, using Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Atorvastatin include the Paal-Knorr synthesis and several new synthetic strategies . The key step in this synthesis is the enantioselective intramolecular oxa-Michael reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Atorvastatin, from which 2-Benzyloxy Atorvastatin Acetonide is derived, vary depending on the specific statin. For example, Atorvastatin is a fully synthetic compound with an elimination half-life ranging from 1 hour for fluvastatin to 19 hours for rosuvastatin .Mecanismo De Acción

Atorvastatin, from which 2-Benzyloxy Atorvastatin Acetonide is derived, is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .

Direcciones Futuras

The future directions of statin research and use are likely to continue focusing on their role in managing cardiovascular risk in patients with relatively normal levels of plasma cholesterol . As our understanding of these drugs continues to evolve, so too will the strategies for their use in clinical practice .

Propiedades

IUPAC Name |

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45FN2O6/c1-28(2)40-39(42(49)45-35-17-11-12-18-36(35)50-27-29-13-7-5-8-14-29)38(30-15-9-6-10-16-30)41(31-19-21-32(44)22-20-31)46(40)24-23-33-25-34(26-37(47)48)52-43(3,4)51-33/h5-22,28,33-34H,23-27H2,1-4H3,(H,45,49)(H,47,48)/t33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBQAHMIZJGDQL-KKLWWLSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45FN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy Atorvastatin Acetonide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)